Cas no 2137776-89-5 (3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole)

3-Butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound featuring a fused indazole core with a butyl substituent at the 3-position and a methyl group at the 5-position. This structure imparts stability and potential reactivity for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tetrahydroindazole scaffold is of particular interest due to its relevance in medicinal chemistry, often serving as a precursor for bioactive molecules. The compound’s well-defined molecular framework and synthetic versatility enable its use in developing targeted ligands or inhibitors. Its purity and consistent performance are critical for reproducible results in research applications.
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole structure
2137776-89-5 structure
商品名:3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
CAS番号:2137776-89-5
MF:C12H20N2
メガワット:192.300602912903
CID:6199848
PubChem ID:165463445

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 化学的及び物理的性質

名前と識別子

    • 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
    • 2137776-89-5
    • EN300-784256
    • インチ: 1S/C12H20N2/c1-3-4-5-11-10-8-9(2)6-7-12(10)14-13-11/h9H,3-8H2,1-2H3,(H,13,14)
    • InChIKey: IIDOMVGWHOKCPJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2CCC(C)CC=2C(CCCC)=N1

計算された属性

  • せいみつぶんしりょう: 192.162648646g/mol
  • どういたいしつりょう: 192.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 28.7Ų

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784256-1.0g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
1.0g
$1142.0 2024-05-22
Enamine
EN300-784256-0.05g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
0.05g
$959.0 2024-05-22
Enamine
EN300-784256-0.1g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
0.1g
$1005.0 2024-05-22
Enamine
EN300-784256-0.25g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
0.25g
$1051.0 2024-05-22
Enamine
EN300-784256-0.5g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
0.5g
$1097.0 2024-05-22
Enamine
EN300-784256-10.0g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
10.0g
$4914.0 2024-05-22
Enamine
EN300-784256-2.5g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
2.5g
$2240.0 2024-05-22
Enamine
EN300-784256-5.0g
3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole
2137776-89-5 95%
5.0g
$3313.0 2024-05-22

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole 関連文献

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3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazoleに関する追加情報

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole: A Comprehensive Overview

3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole, also known by its CAS number 2137776-89-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the indazole family, a class of heterocyclic aromatic compounds characterized by their unique structural properties and versatile applications. The molecule features a fused bicyclic system with a five-membered indole ring and a six-membered tetrahydro ring, making it highly functionalizable and suitable for various chemical modifications.

The structural uniqueness of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its combination of aromaticity and saturated rings. The indazole core provides aromatic stability, while the tetrahydro ring introduces flexibility and reactivity. This duality makes the compound an attractive candidate for use in drug design, where both stability and reactivity are crucial. Recent studies have highlighted its potential as a scaffold for developing bioactive molecules targeting various therapeutic areas.

In terms of synthesis, 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole can be prepared through a variety of methods, including cyclization reactions of appropriate precursors. One notable approach involves the use of enamine intermediates or Michael addition reactions to construct the tetrahydroindazole framework. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for research and industrial applications.

The chemical properties of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole are heavily influenced by its substituents. The butyl group at position 3 imparts lipophilicity, enhancing the compound's solubility in organic solvents. Meanwhile, the methyl group at position 5 contributes to steric effects and electronic modulation. These substituents collectively influence the compound's reactivity in various chemical transformations.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and potential sites for electrophilic or nucleophilic attack. These findings have been instrumental in guiding synthetic strategies for derivatives with tailored properties.

In terms of applications, 3-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in several areas. In materials science, it has been explored as a building block for constructing advanced materials with tailored optical and electronic properties. Additionally, its role as an intermediate in drug discovery has been underscored by recent studies targeting enzyme inhibition and receptor modulation.

The future outlook for 3-butyl-5-methyl-4,5,6,tetrahydroindazole is bright. Ongoing research is focused on expanding its synthetic versatility and exploring novel applications in biotechnology and nanotechnology. As our understanding of this compound deepens through cutting-edge research methodologies like machine learning-driven molecular modeling and high-throughput screening techniques,the potential for innovative breakthroughs continues to grow.

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